molecular formula C15H17N3O B2385857 N-(2,4-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2380097-12-9

N-(2,4-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No. B2385857
CAS RN: 2380097-12-9
M. Wt: 255.321
InChI Key: GASODKMYJIRHOK-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as DMP 840, is a chemical compound that has shown potential in scientific research for its ability to modulate various biological processes. This pyrimidine derivative has been synthesized using different methods, and its mechanism of action has been studied in detail. In

Mechanism of Action

N-(2,4-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 840 exerts its effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It has been shown to inhibit the activation of NF-κB and MAPKs, which are involved in the regulation of inflammation and cell proliferation. This compound 840 also activates the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound 840 has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of oxidative stress, and the inhibition of cancer cell growth. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 840 in lab experiments is its ability to modulate various biological processes, making it a useful tool for studying inflammation, oxidative stress, and cancer. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for the study of N-(2,4-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 840. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its potential in other biological processes, such as neurodegenerative diseases and autoimmune disorders. Additionally, the development of more potent and selective analogs of this compound 840 may lead to the discovery of new therapeutic agents.
In conclusion, this compound 840 is a pyrimidine derivative that has shown potential in modulating various biological processes. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound 840 may lead to the discovery of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

N-(2,4-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 840 can be synthesized using various methods, such as the reaction of 2,4-dimethylphenylhydrazine with 5,6-dimethylpyrimidine-4-carboxylic acid, or the reaction of 2,4-dimethylphenylhydrazine with 5,6-dimethylpyrimidine-4-carboxylic acid chloride. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N-(2,4-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide 840 has been studied for its potential in modulating various biological processes, including inflammation, oxidative stress, and cancer. In vitro studies have shown that this compound 840 can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. In vivo studies have demonstrated that this compound 840 can inhibit the growth of cancer cells in animal models.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-9-5-6-13(10(2)7-9)18-15(19)14-11(3)12(4)16-8-17-14/h5-8H,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASODKMYJIRHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NC=NC(=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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